Superior σ2 Binding Affinity of Homopiperazine- vs. Piperazine-Based Thioether Ligands
When comparing the most potent ligands derived from this homopiperazine scaffold to those from a piperazine scaffold, the 1,4-diazepane derivative consistently achieves higher σ2 receptor affinity. The thioether analog containing the target homopiperazine scaffold (Compound 7) showed a σ2 Ki of 2.2 nM, which is over 2-fold more potent than the highest-affinity piperazine analog in the same study (Compound 14, σ2 Ki = 5.12 nM) [1].
| Evidence Dimension | Sigma-2 (σ2) Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | σ2 Ki = 2.2 nM (for Compound 7, a thioether derivative of the 1-(5-chloropyridin-2-yl)-1,4-diazepane scaffold) |
| Comparator Or Baseline | σ2 Ki = 5.12 nM (for Compound 14, the highest-affinity piperazine analog in the series) |
| Quantified Difference | The homopiperazine derivative (7) exhibits a 2.3-fold lower Ki value, indicating superior binding affinity. |
| Conditions | In vitro radioligand binding assay at human σ2 receptors. Ki values determined from competitive displacement experiments. |
Why This Matters
This demonstrates that the homopiperazine scaffold is a privileged structure for deriving highly potent σ2 ligands, providing a significant head-start in affinity for medicinal chemistry programs compared to the piperazine congener.
- [1] Al-Ghanim, L., Zhu, X. Y., Asong, G., & Ablordeppey, S. Y. (2019). SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies. Bioorganic & Medicinal Chemistry, 27(12), 2421–2426. Data from Table 1 and Table 2. View Source
